molecular formula C12H8O4 B1676411 Xanthotoxin CAS No. 298-81-7

Xanthotoxin

Cat. No. B1676411
CAS RN: 298-81-7
M. Wt: 216.19 g/mol
InChI Key: QXKHYNVANLEOEG-UHFFFAOYSA-N
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Description

Xanthotoxin, also known as 8-methoxypsoralen, is a natural furanocoumarin and a bioactive psoralen . It is isolated from the fruit of the Rutaceae plant Pepper . Xanthotoxin has been gaining attention due to its wide source and low cost . It exhibits significant activity in the treatment of various diseases, including neuroprotection, skin repair, osteoprotection, organ protection, anticancer, anti-inflammatory, antioxidative stress, and antibacterial .


Synthesis Analysis

Two series of xanthotoxin-triazole derivatives were designed, synthesized, and studied for their antiproliferative properties . The in vitro cytotoxicity of the compounds was evaluated via MTT assay .


Molecular Structure Analysis

Xanthotoxin is a furanocoumarin, a class of organic natural molecules . It consists of coumarin annulated with furan .


Chemical Reactions Analysis

Xanthotoxin possesses the ability to inhibit mechanism-based cytochrome P450 (CYP450)-mediated activities . It time-dependently obstructs a number of CYP450-mediated functions .

Scientific Research Applications

Neuroprotective Effects

Xanthotoxin has shown promise in the treatment of neurological disorders. A study highlighted its potential in treating Parkinson's disease-like symptoms in zebrafish larvae and mouse models, suggesting its role as a lead compound in antiparkinsonian drug discovery (Kozioł et al., 2020).

Anticonvulsant Properties

Research indicates that xanthotoxin enhances the anticonvulsant potency of certain antiepileptic drugs. This enhancement is evident in its interaction with drugs like levetiracetam and valproate in models of epilepsy (Zagaja et al., 2021).

Anti-inflammatory and Antioxidative Effects

Xanthotoxin demonstrates significant anti-inflammatory and antioxidative properties. A study found that it suppresses the expression of inflammatory markers like iNOS and COX-2 in macrophages, suggesting potential therapeutic applications for inflammatory conditions (Lee et al., 2017).

Anticancer Activity

Xanthotoxin's anticancer potential has been explored in various studies. For instance, it has been observed to induce apoptosis in cancer cells, such as human gastric carcinoma SGC-7901 cells, through mechanisms like the Fas/FasL protein-mediated death receptor pathway (Zhang et al., 2018).

Vascular Protective Effects

In the context of cardiovascular health, xanthotoxin has been found to have vasorelaxant effects and protective actions on vascular endothelial cells. This includes inducing endothelium-dependent vasodilation in rat thoracic aortas and attenuating inflammatory responses in human vascular endothelial cells (Cao et al., 2020).

Safety And Hazards

Xanthotoxin should be handled with care. It is recommended to wash thoroughly after handling, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

properties

IUPAC Name

9-methoxyfuro[3,2-g]chromen-7-one
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InChI

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3
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InChI Key

QXKHYNVANLEOEG-UHFFFAOYSA-N
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Canonical SMILES

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2
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Molecular Formula

C12H8O4
Record name 8-METHOXYPSORALEN
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Record name methoxsalen
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DSSTOX Substance ID

DTXSID8020830
Record name 8-Methoxypsoralen
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Molecular Weight

216.19 g/mol
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Physical Description

8-methoxypsoralen is an odorless white to cream-colored crystalline solid. Bitter taste followed by tingling sensation. (NTP, 1992), White to cream-colored solid; [Hawley] Sensitive to light and air; [CAMEO] Light yellow crystalline powder; [MSDSonline], Solid
Record name 8-METHOXYPSORALEN
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Record name 8-Methoxypsoralen
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), In water, 47.6 mg/L at 30 °C, In water, 23 ug/mL, Practically insoluble in cold water; sparingly soluble in boiling water, Freely soluble in chloroform; sparingly soluble in liquid petrolatum, ether; soluble in boiling alcohol, acetone, acetic acid, vegetable fixed oils, propylene glycol, benzene, Slightly soluble in alcohol, 1.64e-01 g/L
Record name 8-METHOXYPSORALEN
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Record name Methoxsalen
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Record name Methoxsalen
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Mechanism of Action

After activation it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function., Methoxsalen, when activated by long wavelength UV light in the range of 320-400 nm, is strongly erythemogenic, melanogenic, and cytotoxic in the epidermis; the maximal erythemogenic activity occurs in the range of 330-360 nm. The mechanisms of action of methoxsalen in inducing repigmentation of vitiliginous skin have not been established. Repigmentation depends on the presence of functioning melanocytes and UV light. Methoxsalen may activate the few functional and dihydroxyphenylalanine-positive melanocytes present in vitiliginous skin. An increase in the activity of tyrosinase, the enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (a precursor of melanin), has been shown in melanin-producing cells exposed in vitro to trioxsalen and UVA light. In addition, binding of photoactivated psoralens (in triplet states) to pyrimidine bases of nucleic acids, with subsequent inhibitions of DNA synthesis, cell division, and epidermal turnover, has been demonstrated. Following photoactivation, methoxsalen forms covalent bonds with DNA to produce monofunctional (addition to a single strand of DNA) and bifunctional adducts (crosslinking to both strands of DNA). Reactions with other proteins also occur. Psoralens may also increase melanin formation by producing an inflammatory reaction in the skin. Other mechanisms of increased pigmentation may include an increase in the number of functional melanocytes (and possibly activation of dormant melanocytes); enhancement of melanin granule synthesis; stimulation of the movement of melanocytes up hair follicles resulting in melanocytic repopulation of the epidermis; and/or hypertrophy of melanocytes and increased arborization of their dendrites., Since psoriasis is a hyperproliferative disorder and other agents effective in the treatment of psoriasis are known to inhibit DNA synthesis, the therapeutic effect of methoxsalen in the treatment of psoriasis probably involves binding to DNA and inhibition of DNA synthesis resulting in decreased cell proliferation; other vascular, leukocyte, or cell regulatory mechanisms may also be involved., Methoxsalen readily absorbs ultraviolet light, particularly UVA wavelengths (320 to 400 nm). As a photosensitizing agent, it can produce phototoxic erythema (a reaction similar to sunburn) when skin to which it has been applied receives excess exposure to UVA. Chronic reactions may result in hyperpigmentation and skin thickening. UVA causes a photochemical reaction that results in formation of adducts between methoxsalen and the pyrimidine bases of DNA.
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Product Name

Methoxsalen

Color/Form

Silky needles from hot water or benzene + petroleum ether, Long rhombic prisms from alcohol + ether, White to cream-colored, crystalline solid

CAS RN

298-81-7
Record name 8-METHOXYPSORALEN
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Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-
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Melting Point

298 °F (NTP, 1992), 148 °C
Record name 8-METHOXYPSORALEN
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Synthesis routes and methods I

Procedure details

1.5 g of 6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin (0.006 mole) is cyclized by heating in 20 ml of acetone in the presence of 0.5 g sodium carbonate (0.007 mole), reducing using 1.4 mg of sodium borohydride (0.03 mole) and neutralizing in sulfuric acid medium. After vacuum filtration and evaporation and trituration in ethanol, 8-MOP is obtained (yield 80%). Lastly, the 8-MOP is recrystallized in ethanol.
Name
6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mg
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of 100 mg. (0.38 mmole) of 2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 2 ml. of formic acid was heated at 100° for 30 min. The reaction was cooled and evaporated to leave a residue which was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
0.38 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 0.253 g. (1.02 mmoles) of 2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 10 ml. of formic acid was heated at 100° for 40 min. The reaction was cooled and evaporated. The residue was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
1.02 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A reaction mixture of 218 g of 2,3-dihydroxanthotoxin of Part E, 281 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and 3 liters of toluene was stirred and heated at reflux for 20 hours. The mixture was cooled and poured into 10 liters of 10 percent sodium hydroxide solution containing 5 percent sodium dithionite. The solution was then extracted twice with about 2 liters of chloroform. The combined chloroform extracts were washed with water and dried over sodium sulphate and concentrated to dryness. There was obtained 150 g (70 percent yield), of crude 8-methoxypsoralen which on crystallization from benzene was obtained as white crystals melting at 138°-140° C.
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
281 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods V

Procedure details

A solution of 2.76 g. (0.010 mole) of 7-acetoxy-8-methoxycoumarin-6-acetaldehyde in 30 ml. of 85% phosphoric acid was heated at 100° for 20 min, cooled and partitioned between water/methylene chloride. The aqueous phase was further extracted with methylene chloride. The organic extracts were combined, dried over sodium sulfate, and evaporated to yield 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one. Purification was achieved by filtration through a silica gel column, eluting with benzene/ethyl acetate, 4:1. The filtrate was evaporated to afford pure end product, mp 145°-146°.
Name
7-acetoxy-8-methoxycoumarin-6-acetaldehyde
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,530
Citations
MAY Berenbaum, JJ Neal - Journal of Chemical Ecology, 1985 - Springer
… ); that is, the effect of xanthotoxin on prolonging … xanthotoxin with those lacking xanthotoxin showed that a significantly higher proportion of larvae were off diets containing xanthotoxin …
Number of citations: 230 link.springer.com
A Wu, J Lu, G Zhong, L Lu, Y Qu… - Phytotherapy …, 2022 - Wiley Online Library
Xanthotoxin (XAT) is a natural furanocoumarins, a bioactive psoralen isolated from the fruit of the Rutaceae plant Pepper, which has received increasing attention in recent years due to …
Number of citations: 6 onlinelibrary.wiley.com
OMA Hafez, KM Amin, NA Abdel-Latif… - European journal of …, 2009 - Elsevier
… Xanthotoxin is a natural compound with antileukodermal … new derivatives by incorporating the xanthotoxin with the above-… the antitumor and cytotoxic activity of the xanthotoxin. …
Number of citations: 48 www.sciencedirect.com
NR Stemple, WH Watson - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
Xanthotoxin (8-methoxypsoralen or 8-methoxy-3', 2': 6, 7-furocoumarin) is a naturally occurring drug used to treat the skin disease idiopathic vitiligo. The crystals are orthorhombic and …
Number of citations: 45 scripts.iucr.org
JJ Łuszczki, M Andres-Mach, M Gleńsk… - Pharmacological …, 2010 - Springer
… 300 mg/kg imperatorin and xanthotoxin (C-8 substituted derivatives of … In conclusion, imperatorin and xanthotoxin protected the … and structural similarities to xanthotoxin and …
Number of citations: 75 link.springer.com
ME BROKKE, BE Christensen - The Journal of Organic Chemistry, 1958 - ACS Publications
… it xanthotoxin and in 1936 Spath reproduced it synthetically.3 In addition to its toxic action on fish4 xanthotoxin (9… Because of the wide-spread and increasing interest in xanthotoxin forits …
Number of citations: 63 pubs.acs.org
SB Lee, WS Lee, JS Shin, DS Jang, KT Lee - International …, 2017 - Elsevier
Although xanthotoxin has been reported to possess skin-protective and anti-oxidative properties, its anti-inflammatory capacity has not been studied to date. Therefore, we investigated …
Number of citations: 111 www.sciencedirect.com
X Li, MR Berenbaum, MA Schuler - Insect biochemistry and molecular …, 2000 - Elsevier
… monooxygenases in xanthotoxin induction and α-cypermethrin metabolism at the molecular level, we constructed a cDNA library with midgut mRNA isolated from xanthotoxin-induced H…
Number of citations: 127 www.sciencedirect.com
M Maciąg, A Michalak, K Skalicka-Woźniak… - Brain Research …, 2020 - Elsevier
… xanthotoxin exerted reversed U-shape effect on anxiety behaviors in both models. The similar pattern of xanthotoxin-… the pharmacological properties of xanthotoxin but also proves the …
Number of citations: 14 www.sciencedirect.com
EC Lampert, AR Zangerl, MR Berenbaum… - Journal of chemical …, 2008 - Springer
… We examined the effects of xanthotoxin, a linear furanocoumarin, on the polyembryonic … diets containing no xanthotoxin (control) or low or high concentrations of xanthotoxin. Clutch …
Number of citations: 44 link.springer.com

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